molecular formula C13H15BF3NO5 B8234728 4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8234728
M. Wt: 333.07 g/mol
InChI Key: AHVZFHUMSLMKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring. The compound also contains a nitro group and a trifluoromethoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a nitro group and a trifluoromethoxy group.

    Formation of the Dioxaborolane Ring: The substituted phenyl ring is then reacted with a boronic acid derivative to form the dioxaborolane ring. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is employed in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows the compound to engage in coupling reactions, while the nitro and trifluoromethoxy groups provide additional sites for chemical modifications. These properties make the compound a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane can be compared with other boronic esters and nitro-substituted phenyl compounds:

    Boronic Esters: Similar compounds include phenylboronic acid and pinacolborane, which also participate in coupling reactions but may lack the additional functional groups present in the target compound.

    Nitro-Substituted Phenyl Compounds: Compounds such as 4-nitrophenylboronic acid and 2-nitrophenylboronic acid share the nitro group but differ in their overall structure and reactivity.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[5-nitro-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)9-7-8(18(19)20)5-6-10(9)21-13(15,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVZFHUMSLMKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF3NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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